Functional Selectivity: MS15203 as a Partial Agonist Versus Full Agonist BigLEN
MS15203 is a partial agonist of GPR171, a key functional distinction from the full agonist, the endogenous peptide BigLEN. This is quantified by its submaximal inhibition of adenylyl cyclase activity [1]. In contrast, BigLEN is expected to induce maximal inhibition of this pathway. This partial agonism profile is critical for studies where complete activation of the receptor could lead to different or undesired physiological outcomes, such as receptor desensitization or maximal downstream signaling [1].
| Evidence Dimension | Adenylyl cyclase activity inhibition |
|---|---|
| Target Compound Data | 28% inhibition |
| Comparator Or Baseline | BigLEN (full agonist) |
| Quantified Difference | MS15203 is a partial agonist, achieving 28% inhibition of the maximum possible inhibition (which BigLEN would achieve as a full agonist) |
| Conditions | Forskolin-activated adenylyl cyclase activity in rat hypothalamic membranes |
Why This Matters
This functional distinction is critical for researchers studying GPR171's role in metabolism and behavior, as the magnitude of downstream signaling can dictate the physiological response.
- [1] Wardman JH, Gomes I, Bobeck EN, et al. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake. Sci Signal. 2016;9(430):ra55. View Source
